molecular formula C14H18N2O B8047074 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

Cat. No.: B8047074
M. Wt: 230.31 g/mol
InChI Key: KLBIDDAWGHRPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a heterocyclic compound characterized by its unique structure, which combines a hexahydropyrrolo and pyridinone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one typically involves multi-step procedures:

  • Formation of the Hexahydropyrrolo Ring: : Starting with a precursor like pyrrolidine, the hexahydropyrrolo ring can be formed through cyclization reactions.

  • Benzylation: : Introduction of a benzyl group through nucleophilic substitution reactions.

  • Formation of Pyridinone: : Incorporation of the pyridinone structure via oxidation or reduction processes.

These steps often require specific catalysts, temperature controls, and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

  • Batch Processes: : Controlled, sequential addition of reactants with careful monitoring.

  • Continuous Flow Processes: : Employing continuous reactors to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles might also be utilized to improve the environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, often utilizing reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions might be employed to modify the pyridinone moiety, using agents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; typical conditions include acidic or basic environments.

  • Reduction: : Sodium borohydride, lithium aluminium hydride; conditions often involve anhydrous solvents to prevent side reactions.

  • Substitution: : Halogenating agents, nucleophiles like amines or alkoxides; conditions vary based on the desired substitution.

Major Products

The reactions mentioned typically yield a variety of functionalized derivatives, each with unique properties suitable for different applications, such as pharmacological agents or intermediates in synthetic pathways.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in transition metal catalysis, facilitating various organic reactions.

  • Material Science: : Functional derivatives are studied for their potential in creating novel materials with unique electronic or optical properties.

Biology

  • Enzyme Inhibition: : Some derivatives have shown potential as inhibitors for specific enzymes, making them of interest in biochemical research.

  • Receptor Binding Studies: : Investigations into how the compound interacts with various biological receptors are ongoing.

Medicine

  • Drug Development: : Potential as a lead compound in the development of new therapeutics, particularly for targeting neurological disorders.

  • Diagnostics: : Use in diagnostic assays due to its binding affinity for certain biomolecules.

Industry

  • Chemical Manufacturing: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Pharmaceuticals: : Employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one involves interaction with specific molecular targets, often through hydrogen bonding, Van der Waals forces, and covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects. Specific pathways and targets vary based on the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

  • 2-Methylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

  • Hexahydropyrrolo[3,4-c]pyridin-4(2H)-one

Unique Attributes

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is unique due to its specific structural configuration which imparts unique physicochemical properties. The presence of the benzyl group significantly influences its reactivity and binding affinity, distinguishing it from similar compounds which may lack this moiety or have different substituents.

This comprehensive exploration of this compound covers its synthesis, reactions, applications, mechanism of action, and its place among similar compounds. Any specific areas you want to delve into further?

Properties

IUPAC Name

2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-13-10-16(9-12(13)6-7-15-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBIDDAWGHRPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.